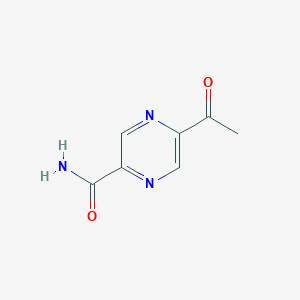

5-Acetylpyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.1510 . It is a main product in the chemistry field .

Molecular Structure Analysis

The molecular structure of 5-Acetylpyrazine-2-carboxamide can be represented by the InChI key ALPVAENMJMTCLM-UHFFFAOYSA-N . The canonical SMILES representation is CC(=O)C1=CN=C(C=N1)C(=O)N .Applications De Recherche Scientifique

Antimicrobial Activity

5-Acetylpyrazine-2-carboxamide: and its derivatives have been studied for their potential antimicrobial properties. The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, has shown a range of biological activities, including antimicrobial effects . This compound could be pivotal in the development of new antibiotics or antiseptic agents.

Kinase Inhibition

Kinases are enzymes that play a vital role in signal transduction and cell regulation5-Acetylpyrazine-2-carboxamide derivatives have shown activity in kinase inhibition, which is crucial for the treatment of various diseases, including cancer .

Tuberculosis Treatment

Research has indicated that pyrazinamide analogues, which include 5-Acetylpyrazine-2-carboxamide , exhibit activity against Mycobacterium tuberculosis . This opens up possibilities for the compound’s use in developing new treatments for tuberculosis, particularly in drug-resistant strains.

Mécanisme D'action

Target of Action

Related compounds such as quinoline-carboxamide derivatives have shown potential as anti-proliferative agents and pim-1 kinase inhibitors . Another related compound, 3-phenoxypyrazine-2-carboxamide, has been identified as a potent TGR5 agonist . TGR5 is an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

For instance, Pim-1 kinase inhibitors can interfere with the function of Pim-1 kinase, a protein involved in cell survival and proliferation . TGR5 agonists can stimulate TGR5, a G-protein-coupled bile acid receptor involved in energy homeostasis .

Biochemical Pathways

Compounds that inhibit pim-1 kinase or stimulate tgr5 could potentially affect a variety of biochemical pathways related to cell survival, proliferation, and energy homeostasis .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how a drug is processed in the body and its bioavailability .

Result of Action

Based on the actions of similar compounds, it can be hypothesized that it may have anti-proliferative effects or modulate energy homeostasis .

Action Environment

The action, efficacy, and stability of 5-Acetylpyrazine-2-carboxamide could potentially be influenced by various environmental factors. For instance, the presystemic interactions of orally administered drugs with gut microbiota can contribute to the holistic benefits of the drugs . .

Propriétés

IUPAC Name |

5-acetylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4(11)5-2-10-6(3-9-5)7(8)12/h2-3H,1H3,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPVAENMJMTCLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylpyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)